Saxalin

Description

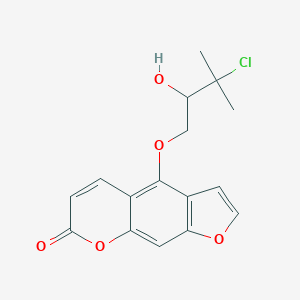

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHPWCUVCZXUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957566 | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-06-8 | |

| Record name | Saxalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Methodologies for Saxalin and Analogues

Retrosynthetic Analysis of the Saxalin Chemical Scaffold

Retrosynthetic analysis of the this compound scaffold involves dissecting the target molecule into simpler, readily available starting materials by mentally breaking strategic bonds youtube.com. For the furobenzopyran core of this compound, key disconnections could involve the bonds forming the furan (B31954) ring and the pyran ring of the benzopyran system.

A common approach for constructing the furan ring in furanocoumarins involves cyclization reactions. Retrosynthetically, this might suggest a precursor possessing the necessary atoms and functional groups positioned to undergo facile ring closure. Similarly, the benzopyran part of the structure can be envisioned as arising from a phenolic precursor and a suitable carbon source to form the pyran ring, often involving cyclization onto an activated aromatic system.

The complex side chain at the 4-position of the benzopyran system, featuring a chloro, hydroxyl, and methylbutyl group, represents another key area for retrosynthetic analysis. This chain is likely appended to the pre-formed furobenzopyran core or an advanced intermediate. Disconnections within this side chain would consider reactions that efficiently form carbon-oxygen and carbon-carbon bonds, such as ether formation and alkylation reactions. The introduction of the chlorine and hydroxyl groups, particularly with control over their relative stereochemistry, would be critical steps to consider in the retrosynthetic plan.

Given the fused tetracyclic nature of the furo(3,2-g)(1)benzopyran system, a retrosynthetic strategy would likely involve disconnecting the rings in a sequence that leads to stable and accessible intermediates. For instance, disconnecting the furan ring from the benzopyran could lead back to a substituted coumarin (B35378) derivative. Further disconnection of the pyran ring could then lead to a phenolic compound and a three-carbon unit.

Targeted Synthesis of this compound Core Structures

The targeted synthesis of the furobenzopyran core structures, including that found in this compound, typically relies on multi-step organic synthesis strategies to assemble the fused ring system.

Multi-Step Organic Synthesis Strategies

The synthesis of furobenzopyrans and related coumarins often involves sequences of reactions that build the heterocyclic rings onto a pre-existing aromatic system, such as a substituted phenol (B47542) or resorcinol (B1680541) derivative publish.csiro.auderpharmachemica.com. Common strategies include Pechmann condensation, Knorr condensation, and other cyclization reactions that form the pyranone ring of the coumarin system derpharmachemica.com.

Once the coumarin core is established, the furan ring can be constructed. Methods for furan ring formation in furanocoumarins include the reaction of a suitable precursor (often with a prenyl or similar side chain) with reagents that promote cyclization, such as oxidative cyclization or acid-catalyzed cyclization derpharmachemica.com. For example, Claisen rearrangement followed by cyclization has been employed in the synthesis of furobenzopyrones derpharmachemica.com. The introduction of substituents onto the core structure is then carried out through various functional group transformations, such as alkylation, oxidation, reduction, and halogenation reactions. The synthesis of this compound itself involves complex organic chemistry methods, including multi-step reactions to construct the unique ring system and introduce the necessary functional groups ontosight.ai.

Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic approaches can be applied to the synthesis of complex molecules like this compound.

Divergent Synthesis: This approach starts from a common precursor and diverges to produce a range of related compounds. A divergent route to this compound analogues might begin with a common substituted coumarin or furocoumarin intermediate, from which different side chains are introduced or modified to yield a library of derivatives. While less common for a single target molecule like this compound unless aiming for analogues, it can be efficient for exploring structure-activity relationships.

The specific synthesis of this compound mentioned in the literature involves its isolation and synthesis researchgate.net. While the detailed synthetic route for this compound itself is not fully described in the provided abstracts, the synthesis of related furanocoumarins highlights the use of multi-step sequences to build the fused ring system and introduce substituents derpharmachemica.comresearchgate.net.

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

This compound exists as (+)-Saxalin, indicating it is an optically active compound abmole.commedchemexpress.comresearchgate.net. This chirality arises from the stereogenic centers present in the molecule, particularly within the complex side chain. The synthesis of a specific enantiomer, such as (+)-Saxalin, requires asymmetric synthesis methodologies to achieve stereochemical control cutm.ac.inslideshare.net.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods involve temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then influences the stereochemical outcome of subsequent reactions, directing the formation of one stereoisomer over the other cutm.ac.inslideshare.net. After the desired stereochemistry is set, the chiral auxiliary is cleaved and ideally recovered. This approach can be effective for controlling stereochemistry at newly formed chiral centers or for transformations involving existing stereocenters. The design and selection of an appropriate chiral auxiliary depend on the specific reaction and the structure of the substrate. While not specifically detailed for this compound in the provided results, chiral auxiliaries could potentially be employed in the synthesis of the complex side chain or in reactions that form the heterocyclic rings if they introduce new stereocenters.

Asymmetric Catalysis in Furobenzopyran Construction

Asymmetric catalysis utilizes a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants cutm.ac.inunipd.it. Chiral catalysts, which can be small organic molecules, metal complexes with chiral ligands, or enzymes, provide a chiral environment that favors the formation of one enantiomer cutm.ac.inunipd.it. This approach is often preferred due to the catalytic nature, meaning a small amount of catalyst can convert a large amount of substrate, and the catalyst is not consumed in the reaction.

In the context of furobenzopyran construction and the synthesis of derivatives like this compound, asymmetric catalysis could be applied to various steps. For example, asymmetric epoxidation, asymmetric dihydroxylation, or asymmetric hydrogenation could be used to introduce chiral centers into the side chain or a precursor researchgate.net. The synthesis of (+)-trachypleuranin-A, a related furanocoumarin, utilized a Shi asymmetric epoxidation as a key step to establish chirality researchgate.net. Asymmetric catalysis could also potentially be used in cyclization reactions that form the furan or pyran rings if these processes generate new stereocenters. The development of efficient asymmetric catalytic systems for the synthesis of the furobenzopyran scaffold and its functionalized derivatives remains an active area of research.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanism of a chemical reaction is fundamental to optimizing synthetic yields, controlling selectivity, and designing new routes. Mechanistic investigations typically involve identifying transient species, characterizing the highest energy points along the reaction pathway, and evaluating the energy landscapes and rates of individual steps.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species formed during a chemical reaction that exist for a limited time before being converted into products ic.ac.uk. Identifying and characterizing these intermediates provides crucial insights into the step-by-step process of a transformation. Techniques such as spectroscopy (e.g., NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are commonly employed to detect and study intermediates. For a complex molecule like this compound, potential intermediates in its biosynthesis or synthesis could include carbocations, carbanions, radicals, or other reactive species depending on the specific reactions involved ic.ac.uklibretexts.orgrsc.org. Their structures and lifetimes significantly influence the reaction outcome.

Specific research findings on the elucidation of reaction intermediates in the synthesis or biosynthesis of this compound were not found in the provided information. The study of intermediates is a critical aspect of understanding how chemical reactions proceed ic.ac.ukvliz.be.

Transition State Characterization in Bond Formation

The transition state is the highest energy point along the reaction coordinate between reactants and products (or intermediates) libretexts.org. Characterizing the transition state provides information about the molecular geometry, charge distribution, and energy barrier of the rate-determining step, which is essential for understanding reaction rates and selectivities osti.gov. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating activation energies osti.gov. Experimental approaches, such as kinetic isotope effects and Eyring analysis, can also provide insights into transition state structure. Bond formation processes in the synthesis of cyclic or complex structures like this compound would involve specific transition states that dictate the stereochemical outcome and efficiency of the cyclization or coupling reactions imperial.ac.uk.

Details regarding the characterization of transition states in the formation of bonds within the this compound structure were not available in the consulted search results. Understanding transition states is key to rationalizing reaction outcomes and designing catalysts researchgate.netlibretexts.org.

Kinetic and Thermodynamic Aspects of Synthetic Steps

The kinetics of a reaction describes its rate, while thermodynamics describes the relative stability of reactants, intermediates, and products at equilibrium libretexts.orgnih.gov. Both kinetic and thermodynamic factors play crucial roles in determining the outcome of a synthetic step nih.govberkeley.eduyoutube.commdpi.com. Kinetic control favors the formation of the product that is formed fastest (lower activation energy), while thermodynamic control favors the formation of the most stable product (lowest free energy) nih.govberkeley.edumdpi.com. Understanding the interplay between kinetics and thermodynamics is vital for optimizing reaction conditions to favor the desired product nih.govberkeley.eduyoutube.com. For the synthesis of this compound, analyzing the kinetics and thermodynamics of key steps would inform choices regarding temperature, pressure, reaction time, and catalyst selection to maximize yield and purity berkeley.eduyoutube.commdpi.com.

Specific data on the kinetic and thermodynamic aspects of synthetic steps toward this compound were not present in the provided information. The balance between kinetic and thermodynamic control is a fundamental principle in organic synthesis libretexts.orgnih.govberkeley.eduyoutube.commdpi.com.

Derivatization Strategies for Structural Modification and Functionalization

Derivatization involves chemically modifying a molecule to alter its properties, such as reactivity, solubility, or biological activity numberanalytics.com. For a natural product like this compound, derivatization can be employed to explore structure-activity relationships, improve pharmacological properties, or attach probes for biological studies nih.govcd-bioparticles.net.

Selective Functional Group Transformations

Selective functional group transformations are reactions that modify one functional group in a molecule without affecting others elte.huiep.ruresearchgate.netic.ac.uk. This is particularly important for polyfunctionalized molecules like many natural products, where multiple reactive sites are present. Strategies for selective transformations include the use of specific reagents, protecting groups, or controlled reaction conditions ic.ac.uk. For this compound, which likely contains various functional groups characteristic of coumarins, selective transformations could involve modifying hydroxyl groups, carbonyls, or the lactone ring while leaving other functionalities intact solubilityofthings.com.

Information on specific selective functional group transformations applied to this compound was not found in the provided search results. Selective transformations are essential tactics in organic synthesis for complex molecules elte.huresearchgate.netic.ac.uk.

Introduction of Diverse Chemical Moieties onto the this compound Framework

Introducing diverse chemical moieties onto the core structure of a molecule allows for the generation of a library of analogues with varied properties specificpolymers.comnih.govnih.govillinois.edu. This can involve reactions such as alkylation, acylation, arylation, halogenation, or the introduction of reporter groups or targeting ligands cd-bioparticles.netspecificpolymers.comnih.gov. The choice of moiety and the position of attachment are guided by the desired properties of the resulting analogue. For this compound, introducing different chemical groups could potentially lead to analogues with altered solubility, improved binding affinity to biological targets, or the ability to be tracked or immobilized nih.govcd-bioparticles.netspecificpolymers.comnih.gov.

Specific examples or strategies for the introduction of diverse chemical moieties onto the this compound framework were not detailed in the provided information. The introduction of various chemical groups is a common strategy in medicinal chemistry and chemical biology nih.govcd-bioparticles.netspecificpolymers.comnih.govnih.gov.

Based on the available information, specific details regarding the optimized derivatization conditions for the analytical purposes of the chemical compound this compound are not extensively documented in the searched literature. While the structure of this compound (7H-furo[3,2-g] Current time information in Тымовский район, RU.benzopyran-7-one, 4-(3-chloro-2-hydroxy-3-methylbutoxy)-) cymitquimica.comchemspider.com is known to contain functional groups such as a hydroxyl group chemspider.comontosight.ai that are typically amenable to derivatization for enhanced analytical detection or separation, specific research findings, data tables, or detailed methodologies optimized for this compound were not identified.

Derivatization in analytical chemistry is a common technique employed to modify the chemical structure of an analyte to improve its properties for analysis, such as volatility, detectability, or separation efficiency libretexts.orgsemanticscholar.org. This is particularly relevant for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors libretexts.orgnih.govshimadzu.com. Common derivatization strategies target functional groups like hydroxyls, carboxylic acids, amines, and thiols using reagents that introduce characteristics like increased volatility for GC or chromophores/fluorophores for UV/Vis or fluorescence detection in HPLC libretexts.orgnih.govshimadzu.comencyclopedia.pub.

Given that this compound possesses a hydroxyl group chemspider.comontosight.ai, general derivatization methods applicable to alcohols, such as silylation, acylation, or alkylation, could potentially be applied libretexts.org. Silylation, for instance, replaces active hydrogens with a silyl (B83357) group, often increasing volatility and thermal stability for GC analysis libretexts.org. Acylation involves reaction with carboxylic acid derivatives to form esters, which can also improve volatility and reduce polarity libretexts.org. The choice of derivatization reagent and reaction conditions (temperature, solvent, reaction time) is typically optimized based on the specific analyte and the analytical technique being used to achieve maximum yield, selectivity, and sensitivity. However, without specific studies on this compound, these remain general principles.

Biosynthetic Hypotheses and Enzymatic Mechanisms of Saxalin

Proposed Biosynthetic Origin of the Furobenzopyran Skeleton

The core furobenzopyran skeleton of Saxalin is characteristic of a class of natural products often derived from the interplay of central metabolic pathways. Based on the known biosynthesis of related compounds, the phenylpropanoid pathway or polyketide biosynthesis are likely candidates for providing the foundational molecular framework. researchgate.netrsc.orgnih.govrsc.orgimperial.ac.ukfrontiersin.orgresearchgate.netjabonline.in

Given the structural relationship of this compound to coumarins and other furobenzopyrans, it is highly probable that its biosynthesis originates from precursors generated by the shikimic acid pathway, leading to phenylpropanoids. A key intermediate in this route is 4-coumaroyl-CoA, which serves as a branching point for the synthesis of various phenolic compounds, including coumarins and flavonoids. researchgate.netimperial.ac.uk Alternatively, a polyketide synthase (PKS) pathway, involving the iterative condensation of acetyl-CoA and malonyl-CoA units, could also contribute to the formation of the carbon skeleton. nih.govrsc.orgimperial.ac.uk The specific pathway leading to the furobenzopyran structure likely involves the cyclization of an intermediate derived from one or both of these central metabolic routes. The side chain with the chlorine atom and hydroxyl and methyl groups would be introduced through subsequent tailoring reactions.

The biosynthesis of coumarins, which share the benzopyran core with furobenzopyrans, often proceeds via the phenylpropanoid pathway involving ortho-hydroxylation, O-glucosylation, and subsequent cyclization. Furocoumarins, containing an additional furan (B31954) ring fused to the coumarin (B35378) structure, are often formed by the prenylation of a coumarin precursor followed by further modifications and cyclization to form the furan ring. researchgate.net By analogy, the furobenzopyran skeleton of this compound could arise from a similar prenylation and cyclization event occurring on a benzopyran precursor. The specific position of the furan ring fusion in this compound would be determined by the regioselectivity of the prenyltransferase and subsequent cyclization enzymes. Comparative studies of the genetic and enzymatic machinery in this compound-producing organisms and those producing related furocoumarins or other furobenzopyrans could provide valuable insights into the specific evolutionary trajectory and enzymatic logic of this compound biosynthesis.

Enzymology of Biosynthesis: Characterization of Putative Enzymes

The conversion of primary metabolites into the complex structure of this compound is catalyzed by a suite of specialized enzymes. While specific enzymes for this compound biosynthesis have not been fully characterized in the provided literature, the types of reactions required suggest the involvement of several key enzyme classes.

Based on the structure of this compound and the presumed biosynthetic route, the following catalytic activities are likely involved:

| Catalytic Activity | Putative Role in this compound Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway by deaminating phenylalanine. researchgate.net |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid derivatives. researchgate.net |

| 4-Coumarate CoA-ligase (4CL) | Activates coumaric acid by forming a CoA ester. researchgate.net |

| Polyketide Synthase (PKS) | Catalyzes the condensation of acetyl-CoA and malonyl-CoA (if a polyketide route is involved). nih.govrsc.orgimperial.ac.uk |

| Prenyltransferase | Catalyzes the attachment of an isoprenoid unit to a benzopyran precursor. |

| Cyclase | Mediates the formation of the furan ring. rsc.orgchemicalpapers.com |

| Oxidoreductases (e.g., Oxidases, Hydroxylases) | Introduce hydroxyl groups and potentially catalyze other redox reactions. researchgate.netnih.govsecure-platform.com |

| Methyltransferases | Catalyze the transfer of methyl groups. |

| Halogenase | Catalyzes the introduction of the chlorine atom. |

| Transferases (e.g., Glycosyltransferases) | May be involved in modifications like glycosylation, although not evident in the final this compound structure presented. |

These enzymes would work in a coordinated manner to assemble the furobenzopyran core and attach and modify the side chain.

Mechanistic studies of enzymes involved in related biosynthetic pathways, such as the Claisen condensation catalyzed by PKS enzymes imperial.ac.uk or the cyclization reactions forming furan rings in other natural products rsc.orgchemicalpapers.com, provide models for understanding the potential enzymatic mechanisms in this compound biosynthesis. For instance, the formation of the furan ring likely involves an intramolecular cyclization reaction, possibly initiated by nucleophilic attack or electrophilic activation. The introduction of the chlorine atom is a particularly interesting step, which would be catalyzed by a halogenase enzyme, utilizing a halide source within the cell. Studies on halogenases in other organisms have revealed diverse mechanisms for carbon-halogen bond formation.

Genetic Basis of Biosynthesis and Pathway Engineering Potential

The genes encoding the enzymes responsible for the biosynthesis of natural products are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govrsc.orgnih.govnih.gov Identifying and characterizing the BGC for this compound would be a crucial step in fully understanding its biosynthesis. This would involve genome sequencing of this compound-producing organisms (like parsley) and bioinformatics analysis to identify candidate genes encoding the putative enzymes discussed above. dntb.gov.uaredalyc.org

Understanding the genetic basis opens up possibilities for pathway engineering. By manipulating the genes within the BGC, it may be possible to enhance this compound production in its native host or to transfer the entire pathway or parts of it into a heterologous host (e.g., Escherichia coli or yeast) for fermentation-based production. nih.govmdpi.com This could provide a more sustainable and efficient method for obtaining this compound compared to extraction from plant material. Furthermore, genetic engineering could allow for the generation of novel this compound analogs with potentially altered biological activities by introducing or modifying enzymatic steps in the pathway.

The search results offer general insights into:

The biosynthesis of secondary metabolites, including polyphenols like coumarins, which are derived from the phenylpropanoid pathway mdpi.comresearchgate.net.

The nature and analysis of biosynthetic gene clusters (BGCs) in various organisms mdpi.comnih.govplos.orghaverford.edunih.gov. Tools like antiSMASH are used for identifying BGCs haverford.edunih.govbioinformatics.nl.

Evolutionary processes affecting BGCs, such as functional divergence, de novo assembly, and horizontal gene transfer (HGT) nih.govplos.org. HGT is a significant mechanism for genetic exchange, particularly in prokaryotes mdpi.comwikipedia.orgfrontiersin.orgnih.gov.

Regulation of secondary metabolite biosynthesis, although the examples provided relate to safracin (a nonribosomal peptide) and general phenylpropanoid metabolism mdpi.comresearchgate.netnih.govnih.gov.

However, these general principles and examples cannot be specifically applied to this compound due to the absence of targeted research data on its unique biosynthesis and genetic underpinnings. Therefore, fulfilling the request to generate a detailed article strictly adhering to the provided outline and focusing solely on these aspects of this compound is not possible with the current information.

Computational and Theoretical Chemical Studies of Saxalin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic structure of a molecule, which dictates its chemical behavior and reactivity. These methods solve the electronic Schrödinger equation (or approximations thereof) to obtain information about molecular orbitals, electron density distribution, and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT focuses on the electron density of a system rather than the many-electron wavefunction, making it computationally less demanding for larger molecules compared to traditional ab initio methods.

For Saxalin, DFT calculations would be applied to determine its ground-state electronic structure, molecular geometry, and vibrational frequencies. DFT can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed structural picture. Furthermore, DFT is invaluable for studying reaction mechanisms by locating transition states and calculating activation energies. It can also be used to calculate various molecular properties such as dipole moment, polarizability, and spectroscopic parameters (e.g., NMR shifts, UV-Vis spectra). Recent advancements in DFT algorithms aim to improve robustness and efficiency for high-throughput materials discovery and complex systems psi.chsecure-platform.com. DFT has been applied to study diverse systems, including the electronic structure and bonding in solids and the behavior of fluids confined in nanopores researchgate.netinterpore.org.

Ab initio methods, meaning "from the beginning," are based directly on the fundamental principles of quantum mechanics without resorting to empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods, can provide highly accurate descriptions of electronic structure and properties. While generally more computationally expensive than DFT, they are essential for obtaining benchmark quality results and for systems where electron correlation effects are significant.

Applying ab initio methods to this compound would allow for a more rigorous treatment of electron correlation, leading to potentially more accurate predictions of properties like atomization energies, ionization potentials, and electron affinities. These methods are particularly useful for studying reaction pathways and understanding subtle electronic effects that might not be captured accurately by DFT. Ab initio calculations are utilized in various fields, including nuclear structure studies and investigating the electronic structure of molecules arxiv.orgtum.dearxiv.orgccsenet.org.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. It posits that the most important interactions in a chemical reaction occur between the highest occupied molecular orbital (HOMO) of one molecule and the lowest unoccupied molecular orbital (LUMO) of another. youtube.comtaylorandfrancis.com

For this compound, analyzing its HOMO and LUMO would provide insights into its potential as an electron donor (nucleophile) or electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. malayajournal.org Calculating and visualizing the spatial distribution of the HOMO and LUMO can identify the most likely sites for chemical attack or reaction. researchgate.net Reactivity indices derived from quantum chemical calculations, such as Fukui functions, can further pinpoint the most reactive atoms within the this compound molecule towards nucleophilic, electrophilic, or radical attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for exploring the three-dimensional structure, flexibility, and dynamic behavior of molecules, as well as their interactions with other molecules, including biological targets.

Molecules are not rigid entities but can adopt various three-dimensional arrangements called conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. The potential energy surface (PES) describes the energy of a molecule as a function of its geometry, with minima corresponding to stable conformations.

For this compound, conformational analysis using computational methods like systematic searches, molecular mechanics (MM) calculations, or more advanced techniques coupled with quantum mechanics, would map its conformational space. surrey.ac.ukslideshare.net This is essential because the biological activity or physical properties of a molecule can be highly dependent on its conformation. researchgate.netldorganisation.com Identifying the lowest energy conformers and understanding the flexibility of the molecule is a prerequisite for studying its interactions with other molecules.

Understanding how a molecule interacts with biological targets, such as proteins or nucleic acids, is critical in fields like drug discovery. Computational methods like molecular docking and molecular dynamics (MD) simulations are extensively used for this purpose.

If this compound is hypothesized to interact with specific biological targets, molecular docking studies would predict the likely binding modes and affinities. Docking algorithms evaluate how well this compound fits into the binding site of a receptor and estimate the strength of the interaction. researchgate.net

Molecular dynamics simulations extend this by simulating the time-dependent behavior of this compound and its biological target, providing insights into the stability of the complex, conformational changes upon binding, and the dynamics of the interaction. anl.govtruba.gov.trplos.orgfrontiersin.org These simulations can reveal important details about the binding process, the role of flexibility, and the influence of the surrounding environment (e.g., solvent, ions). Various models exist for simulating ligand-receptor interactions, ranging from detailed atomistic models to coarse-grained approaches that allow for longer simulation times and the study of larger systems or many-particle interactions. mdpi.complos.orgresearchgate.netnih.gov Combining MD simulations with experimental data, such as Small-Angle X-ray Scattering (SAXS), can provide a more accurate picture of molecular structures and conformations in solution. nih.gov

Simulation of Solvent Effects on this compound's Behavior

The behavior of a chemical compound in solution is significantly influenced by its interactions with the surrounding solvent molecules. Simulations of solvent effects aim to model these interactions to understand how they affect the compound's structure, stability, and reactivity. Computational methods such as Molecular Dynamics (MD) simulations or implicit solvation models are commonly employed for this purpose. illinois.edu Explicit solvent models represent individual solvent molecules around the solute, providing a detailed picture of solvation shells and specific interactions. illinois.edu Implicit solvent models, on the other hand, treat the solvent as a continuous dielectric medium, which can be computationally less expensive for large systems or long timescales. illinois.edu Studies comparing explicit and implicit solvent models highlight the importance of incorporating physically accurate and computationally efficient solvent models in simulations. illinois.edu For this compound, simulating solvent effects would involve modeling its interactions with various solvents to understand its solubility, conformation in solution, and how the solvent environment might influence its chemical transformations. While the provided search results discuss solvent effects simulations in a general context, specific data for this compound is not available. illinois.edued.ac.ukbsz-bw.decyfronet.plox.ac.uk

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into reaction pathways, transition states, and the factors that govern reaction outcomes like stereoselectivity and regioselectivity. mdpi.comamazon.comims.ac.jpresearchgate.netresearchgate.netsciencedaily.comrsc.orghokudai.ac.jp By calculating the potential energy surface of a reaction, computational methods can identify intermediates and transition states, which are often difficult to observe experimentally. mdpi.comims.ac.jpsciencedaily.com

Identification of Transition States and Reaction Pathways

Identifying transition states is crucial for understanding the energy barrier of a reaction and predicting its rate. Computational methods, such as the Nudged Elastic Band (NEB) method and other optimization algorithms, are used to locate transition states on the potential energy surface connecting reactants and products. ims.ac.jpresearchgate.netresearchgate.netsciencedaily.com These methods allow for the exploration of different possible reaction pathways and the determination of the lowest energy route. researchgate.nethokudai.ac.jp While the search results emphasize the importance and methodologies for finding transition states and reaction pathways computationally, specific applications to this compound's reactions are not detailed. ims.ac.jpresearchgate.netresearchgate.netsciencedaily.comhokudai.ac.jp

Prediction of Stereoselectivity and Regioselectivity

Computational methods can predict the favored stereoisomer or regioisomer formed in a reaction by evaluating the relative energies of transition states leading to different products. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net By analyzing the electronic and steric factors in the transition states, computational chemistry can explain and predict the selectivity observed experimentally. nih.gov Techniques like Density Functional Theory (DFT) are commonly used to calculate the energies and structures of transition states involved in determining stereo- and regiochemical outcomes. rsc.orgnih.gov The search results discuss computational tools for predicting regioselectivity and stereoselectivity in organic reactions, highlighting various methods and their applications to different systems. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net However, specific predictions for reactions involving this compound are not provided.

Application of Theoretical Models in Physical Organic Chemistry

Theoretical models are extensively applied in physical organic chemistry to understand the relationship between chemical structure and reactivity. dokumen.pubamazon.comustc.edu.cnhokudai.ac.jpstanford.edujournaltocs.ac.ukwikipedia.org Computational methods provide a rigorous framework for exploring concepts such as potential energy surfaces, kinetics, mechanisms, and the influence of substituents and solvents on reactivity. amazon.comustc.edu.cnstanford.eduwikipedia.org Theoretical studies can help to derive basic concepts of physical organic chemistry and provide a molecular-level perspective to complement experimental observations. mdpi.comamazon.com While the search results cover the application of theoretical models in physical organic chemistry broadly, their specific application in understanding the physical organic chemistry of this compound is not detailed. dokumen.pubamazon.comustc.edu.cnhokudai.ac.jpstanford.edujournaltocs.ac.ukwikipedia.orgcolab.ws

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are computational techniques used in the search for new molecules with desired properties, such as improved activity or modified selectivity. De novo design involves building molecules atom by atom or fragment by fragment within a binding site or based on specific design principles. schrodinger.comelifesciences.orgarxiv.orgrsc.orgbiorxiv.org Virtual screening involves computationally evaluating large libraries of existing compounds to identify potential candidates based on criteria like predicted binding affinity to a target or favorable physicochemical properties. scispace.comresearchgate.netscielo.brpensoft.net These methods can accelerate the discovery process by prioritizing molecules for synthesis and experimental testing. researchgate.netscielo.br While this compound has been mentioned in the context of virtual screening for inhibitors scispace.com, and the search results discuss de novo design and virtual screening methodologies in general schrodinger.comelifesciences.orgarxiv.orgrsc.orgbiorxiv.orgresearchgate.netscielo.brpensoft.net, specific computational efforts focused on the de novo design or virtual screening of this compound analogues with detailed findings are not present in the provided information.

Advanced Analytical Methodologies for Mechanistic Elucidation of Saxalin

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods offer powerful, often non-destructive, means to probe the molecular structure and dynamics of species involved in chemical transformations. Their application to Saxalin reactions provides critical data for postulating and validating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of chemical kinetics and mechanisms, providing both structural and quantitative information Current time information in Тымовский район, RU.nih.govaaronchem.comlookchem.com. By monitoring reactions in situ, NMR allows for the real-time observation of reactant consumption, product formation, and the appearance and disappearance of reaction intermediates and side-products Current time information in Тымовский район, RU.nih.govaaronchem.compreprints.org. The signal intensity in NMR spectra is directly proportional to the concentration of the species, enabling quantitative analysis of reaction components over time and the determination of reaction kinetics Current time information in Тымовский район, RU.nih.govlookchem.com.

Furthermore, NMR spectroscopy is highly effective in determining the stereochemical outcome of a reaction Current time information in Тымовский район, RU.. Techniques such as 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide connectivity and through-space proximity information, which is crucial for assigning relative and absolute stereochemistry in complex molecules like this compound. Nuclear Overhauser Effect (NOE) experiments, for instance, can reveal spatial relationships between nuclei, aiding in the confirmation of proposed stereoisomeric structures. The ability of NMR to provide detailed structural insights makes it vital for understanding how the stereochemistry of this compound or its reaction partners influences the reaction pathway and the stereochemical outcome of the products.

An illustrative example of how NMR might be applied to a reaction involving this compound could involve monitoring the chemical shifts and integration of specific proton or carbon signals corresponding to the furanocoumarin core or the substituted alkyl chain as the reaction progresses. Changes in these signals would indicate chemical transformations occurring at specific positions within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, primarily Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and characterizing molecular structures based on their unique vibrational modes. These methods are valuable for analyzing changes in functional groups during chemical reactions, providing insights into bond breaking and formation.

IR spectroscopy measures the absorption of infrared light by molecular vibrations, with specific functional groups exhibiting characteristic absorption frequencies (wavenumbers). Raman spectroscopy, on the other hand, measures the inelastic scattering of light and provides information about molecular vibrations and the molecular backbone nih.gov. While both techniques provide vibrational information, they are often complementary, with certain functional groups being more prominent in IR spectra (those with large dipole changes during vibration) and others in Raman spectra (those with weak dipole changes or high symmetry) nih.gov.

For a molecule like this compound, with its furanocoumarin, ether, alcohol, and alkyl chloride functionalities, IR and Raman spectroscopy could be used to monitor the presence or disappearance of characteristic peaks associated with these groups during a reaction. For example, changes in the C=O stretching frequency of the coumarin (B35378) lactone or the O-H stretching frequency of the hydroxyl group could indicate their involvement in a reaction.

| Functional Group (Potential in this compound) | Characteristic IR Absorption Range (cm⁻¹) | Characteristic Raman Shift Range (cm⁻¹) nih.gov |

| O-H (alcohol) | 3200-3600 (broad) | Variable, often weaker than IR |

| C=O (lactone) | 1700-1760 (strong) | Variable, often strong for conjugated systems |

| C-O (ether) | 1050-1410 (strong) | Variable |

| C-Cl (alkyl chloride) | 600-800 (strong) | Variable |

| C=C (aromatic/alkene) | 1620-1680 (medium-weak) | Often strong for symmetric bonds |

Note: These ranges are approximate and can be influenced by the molecular environment.

By tracking the intensity changes of these characteristic bands over time, IR and Raman spectroscopy can provide real-time information on the progress of a reaction and the transformation of specific functional groups, contributing to the understanding of the reaction mechanism nih.gov.

Electronic Spectroscopy (UV/Vis) in Reaction Mechanism Studies

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable technique for monitoring chemical reactions, particularly when reactants, products, or intermediates possess chromophores that absorb light in the UV-Vis region. The furanocoumarin core of this compound contains conjugated double bonds and carbonyl groups, which are expected to exhibit significant UV-Vis absorption.

UV/Vis spectroscopy allows for the direct monitoring of the concentration of absorbing species over time, based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration. By following the changes in absorbance at specific wavelengths, researchers can determine reaction kinetics, identify the order of the reaction, and calculate rate constants.

Monitoring the UV-Vis spectrum of a reaction mixture involving this compound could reveal changes in the electronic environment of the furanocoumarin core or the formation of new species with distinct UV-Vis absorption profiles. This is particularly useful for studying reactions where intermediates are also chromophoric, allowing for their detection and kinetic analysis.

Mass Spectrometry (MS) for Reaction Intermediates and Product Identification

Mass Spectrometry (MS) is a highly sensitive technique crucial for identifying and characterizing reaction intermediates and products based on their mass-to-charge ratio (m/z). MS provides information on the molecular weight, elemental composition (through isotopic patterns), and fragmentation pathways of detected species.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for probing reactive intermediates directly from solution-phase reactions. Its ability to handle polar and relatively labile molecules makes it applicable to studying reactions involving compounds like this compound. By coupling reaction systems online with MS, even transient intermediates can be detected and identified.

Tandem MS (MS/MS or MSⁿ) experiments can provide further structural information by fragmenting selected ions and analyzing the resulting fragment ions. This is invaluable for confirming the identity of intermediates and products and gaining insights into their structures. For this compound reactions, MS could be used to detect and identify intermediates formed by transformations of the furanocoumarin core or the substituted alkyl chain, providing direct evidence for proposed mechanistic steps.

| MS Information | Utility in Mechanistic Elucidation |

| Molecular Ion (m/z) | Determines the molecular weight of species, confirming the formation of expected products or suggesting the composition of intermediates. |

| Isotopic Pattern | Helps determine the elemental composition, particularly useful for identifying compounds containing chlorine or other elements with distinct isotopic distributions (this compound contains chlorine) nih.govamazonaws.com. |

| Fragmentation Pattern (MS/MS) | Provides structural clues by breaking down ions into characteristic fragments, aiding in the identification of unknown intermediates or confirming product structures. |

| Ion Intensity over Time | Can be used to semi-quantitatively monitor the relative concentrations of detected species during the reaction. |

MS is a powerful complement to spectroscopic techniques, offering high sensitivity and the ability to identify a wide range of species present in complex reaction mixtures.

Chromatographic Techniques for Pathway Intermediate Profiling

Chromatographic techniques are essential for separating components within a reaction mixture, allowing for their individual analysis and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Identification

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that allows for the separation, identification, and quantification of components in liquid mixtures amazonaws.com. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase amazonaws.com.

In the context of studying this compound reactions, HPLC is invaluable for several purposes:

Purity Assessment: HPLC is a primary method for determining the purity of starting materials, intermediates, and final products amazonaws.com. By separating impurities from the main compound, their levels can be quantified, which is critical for reaction optimization and product characterization.

Compound Identification: Compounds separated by HPLC can be identified by comparing their retention times to authentic standards or by coupling the HPLC system with detectors that provide structural information, such as UV-Vis (HPLC-UV/Vis) or Mass Spectrometry (HPLC-MS).

Reaction Intermediate Profiling: HPLC is extensively used in reaction profiling to monitor the consumption of reactants and the formation of products and intermediates over time. By taking samples from a reaction at different time points and analyzing them by HPLC, a kinetic profile of the reaction can be generated, showing the concentration changes of various species throughout the reaction course. This provides crucial data for understanding the reaction pathway and identifying key intermediates.

Automated sampling systems coupled with HPLC allow for frequent and reproducible analysis, providing detailed kinetic data for mechanistic studies. The ability of HPLC to separate complex mixtures makes it particularly useful for analyzing reactions that may produce multiple products or byproducts, ensuring that all components are accounted for in the mechanistic analysis.

| HPLC Application | Contribution to Mechanistic Elucidation |

| Separation of Reaction Components | Allows for individual analysis and quantification of reactants, products, and intermediates in complex mixtures. |

| Monitoring Concentration Changes over Time | Provides kinetic data essential for determining rate laws and understanding the sequence of steps in a reaction mechanism. |

| Identification of Intermediates and Products | Confirms the formation of proposed intermediates and verifies the structure and purity of reaction products. |

| Impurity Profiling | Helps identify and track the formation of byproducts, which can provide insights into competing reaction pathways. |

The combination of HPLC with sensitive and informative detectors like MS (HPLC-MS) offers a powerful platform for the comprehensive profiling and identification of species present in reaction mixtures, greatly facilitating the elucidation of complex reaction mechanisms.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. The process involves separating components of a sample based on their boiling points and interaction with a stationary phase in a GC column, followed by their detection and identification by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. GC-MS is particularly well-suited for analyzing non-polar volatile compounds.

While GC-MS is a standard technique in the analysis of natural products and phytochemicals, including coumarins and furanocoumarins, specific published research detailing the application of GC-MS for the direct analysis of this compound or its volatile derivatives was not found in the reviewed literature. However, if this compound or related volatile compounds are present in a sample extract from its botanical source, GC-MS could potentially be employed to separate and identify these components, providing valuable information about the volatile profile of the source material containing this compound. Techniques such as Headspace analysis or Thermal Desorption coupled with GC-MS could be used for analyzing volatile or semi-volatile components associated with this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with the electrons in a crystal, researchers can generate a three-dimensional map of electron density, revealing the precise positions of atoms, bond lengths, bond angles, and providing insights into crystallographic disorder and absolute stereochemistry. This technique is fundamental in characterizing the atomic structure of materials, including small organic molecules like pharmaceuticals and natural products.

For a compound like this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallography. If suitable crystals of this compound can be grown, X-ray diffraction data could be collected and analyzed to unequivocally determine its solid-state molecular structure and absolute stereochemistry. This information is crucial for understanding the compound's physical and chemical properties, as well as its interactions with other molecules. Despite the power of this technique and its common use for structural elucidation of natural products, specific published crystal structure data for this compound derived from X-ray crystallography was not identified in the available search results.

Integration of Multi-Omics Approaches for Biosynthetic Pathway Delineation

Multi-omics approaches involve the integrated analysis of data from multiple high-throughput biological assays, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of biological systems. In the context of natural product research, multi-omics can be a powerful tool for delineating the biosynthetic pathways of specialized metabolites like this compound. By correlating changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) under different conditions or in different tissues, researchers can identify candidate genes and enzymes involved in the synthesis of a target compound.

Future Directions and Emerging Research Avenues for Saxalin

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current understanding indicates that the synthesis of Saxalin involves complex multi-step organic chemistry methods to construct its unique ring system and incorporate functional groups. ontosight.ai Future research in this area is focused on developing novel synthetic routes that are more efficient, cost-effective, and environmentally sustainable. This includes exploring alternative reagents, catalysts, and reaction conditions that could reduce the number of synthetic steps, increase yields, and minimize the generation of hazardous waste. The development of green chemistry approaches, as highlighted in the context of synthesizing other biologically active compounds like quinoxalines, is a significant trend in modern synthetic chemistry that could be applied to this compound. nih.gov Research into novel strategies for synthesizing complex natural products, such as modified nucleosides, also provides valuable insights for developing improved routes for compounds like this compound. iiserpune.ac.inresearchgate.net

Exploration of Uncharted Biosynthetic Enzymes and Pathways

This compound is a natural product, a furanocoumarin, found in Harbouria trachypleura. abmole.commedchemexpress.com Understanding its biosynthesis in the plant could pave the way for alternative production methods, such as metabolic engineering or enzymatic synthesis. Research into the biosynthesis of other natural compounds, including isocoumarins and triterpenoids, highlights the role of specific enzymes like polyketide synthases (PKS) and oxidosqualene cyclases (OSCs) in constructing complex molecular scaffolds. nih.govmdpi.com Identifying the specific enzymes and genetic pathways involved in this compound biosynthesis within Harbouria trachypleura represents a significant uncharted area. Exploration in this domain could involve genomic and transcriptomic studies of the plant to identify candidate genes encoding biosynthetic enzymes, followed by functional characterization of these enzymes. This knowledge could enable the heterologous expression of the biosynthetic pathway in a more amenable host organism, offering a potentially more sustainable and scalable source of this compound.

Advanced Computational Modeling for Predictive Chemical Biology

Computational methods are becoming increasingly integral to chemical and biological research, offering powerful tools for understanding molecular behavior and predicting properties. a-h.institute For this compound, advanced computational modeling can provide insights that are difficult to obtain experimentally.

Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design by enabling the prediction of molecular properties and the generation of novel molecular structures with desired characteristics. Applying ML and AI to this compound research could involve building models to predict its potential biological activities, solubility, stability, and potential interactions with biological targets based on its chemical structure. These models could also be used to design novel this compound derivatives with enhanced efficacy or altered properties. fudan.edu.cn

High-Throughput Computational Screening for Mechanistic Hypotheses

High-throughput computational screening can be used to explore potential mechanisms of action for this compound. By docking this compound into the active sites of various proteins or enzymes, researchers can generate hypotheses about its potential biological targets and how it might interact with them at a molecular level. This approach can help prioritize experimental studies and provide a deeper understanding of the observed or predicted biological activities of this compound. Computational chemistry, as part of theoretical exploration, plays a role in understanding molecular interactions and reactions through simulations. a-h.institute

Innovative Analytical Platforms for Real-Time Mechanistic Investigation

Innovative analytical techniques are crucial for studying the behavior of chemical compounds in complex systems and in real-time. Developing or applying advanced analytical platforms specifically for this compound could enable researchers to monitor its interactions with biological molecules, track its metabolic fate, and investigate its mechanism of action in real-time. Techniques such as advanced mass spectrometry, coupled with chromatography, and potentially novel spectroscopic methods, could provide detailed information on how this compound behaves in biological environments or during chemical reactions. tandfonline.comjst.go.jp While general analytical methods are well-established, their specific application and potential adaptation for real-time studies of this compound's complex interactions represent a future research direction.

Theoretical Frameworks for Understanding Complex Chemical Interactions of this compound

Developing robust theoretical frameworks is essential for a comprehensive understanding of the complex chemical interactions that this compound undergoes, both in synthetic processes and biological systems. These frameworks can integrate experimental data with computational modeling to provide a holistic view of this compound's behavior. This includes developing theoretical models to describe its reactivity, its interactions with solvents or matrices, and its binding to biological targets. Theoretical frameworks are fundamental in chemistry and science education for guiding research and interpreting results. wordpress.com Applying and potentially extending these frameworks to the specific case of this compound will be crucial for advancing the field. Research into the theoretical basis of chemical reactions, such as mechanochemical reactions, also contributes to the broader understanding of complex chemical interactions. bioengineer.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.